![molecular formula C6H13NO2S B1386296 N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide CAS No. 863248-54-8](/img/structure/B1386296.png)
N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide
Overview
Description
“N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide” is a heterocyclic organic compound . Its IUPAC name is N-methyl-1,1-dioxothian-4-amine . The molecular weight is 199.7 and the molecular formula is C6H14ClNO2S .
Molecular Structure Analysis
The InChI Key for “N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide” is SKCUNZJJXXZULG . It has 3 H-Bond acceptors and 2 H-Bond donors .Physical And Chemical Properties Analysis
The exact mass of “N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide” is 199.04300 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis of Heterocycles
This compound serves as a versatile building block in the synthesis of various heterocycles. Heterocyclic compounds are crucial in medicinal chemistry due to their biological activity. The sulfur dioxide moiety in the compound can facilitate the formation of benzimidazoles , 4-aminoquinazolines , and oxadiazoles , which are core structures in many pharmacologically active molecules .
Preparation of Amidoximes
N-methyl-1,1-dioxothian-4-amine: is used in the one-pot synthesis of N-substituted amidoximes. These amidoximes are key intermediates in producing 1,2,4-oxadiazol-5-ones , compounds with potential applications in drug development due to their good cell permeability and oral bioavailability .
Nitrogen-Transfer Reagent
The compound has been employed as a nitrogen-transfer reagent in the synthesis of symmetrical primary, secondary, and tertiary alkyl amines. This method is significant for creating amines under normal atmospheric conditions with excellent yields, which are important in industrial applications .
Coordination Chemistry
In coordination chemistry, N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide acts as a ligand that can chelate metal ions. This property is exploited in the synthesis of metal complexes, which have applications ranging from catalysis to materials science .
Prodrug Formulation
Due to its ability to improve cell permeability and oral bioavailability, the compound is studied for its use in prodrug formulations. Prodrugs are designed to enhance the pharmacokinetic profiles of active drugs, making them more effective in clinical applications .
Organic Synthesis
The compound is utilized in various condensation reactions for the preparation of dipeptides , spiroimidazolones , and tetrahydrocarbazoles . These molecules are valuable in the development of new pharmaceuticals and agrochemicals .
Pharmaceutical Testing
It is also used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods, which is crucial for drug approval and quality control processes .
Research and Experimental Use
Lastly, N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide is offered for experimental and research use, indicating its potential in various scientific studies that could lead to novel applications in the future .
properties
IUPAC Name |
N-methyl-1,1-dioxothian-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7-6-2-4-10(8,9)5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCQKWYJTWFNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=O)(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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